molecular formula C7H7N3OS B2849695 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide CAS No. 1495694-03-5

2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B2849695
CAS No.: 1495694-03-5
M. Wt: 181.21
InChI Key: VSFWNTAEZCDLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry and their potential biological activities. The presence of both cyano and amide functional groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 1,3-thiazole-4-methylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 1,3-thiazole-4-methylamine with methyl cyanoacetate without solvent at room temperature, which affords the target compound . Another method involves stirring ethyl cyanoacetate with 1,3-thiazole-4-methylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is unique due to the presence of the thiazole ring, which imparts specific biological activities and chemical reactivity. The combination of the cyano and thiazole moieties makes it a versatile compound for various synthetic and biological applications .

Properties

IUPAC Name

2-cyano-N-(1,3-thiazol-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-2-1-7(11)9-3-6-4-12-5-10-6/h4-5H,1,3H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFWNTAEZCDLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.